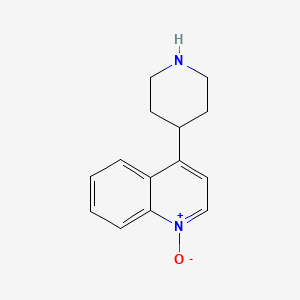

4-Piperidin-4-YL-quinoline 1-oxide

Description

Historical Development and Significance of Quinoline (B57606) N-Oxides in Organic Chemistry

Quinoline, a heterocyclic aromatic compound first extracted from coal tar in 1834, has long been a cornerstone in medicinal chemistry. acs.org Its N-oxide derivative, quinoline 1-oxide, has garnered significant attention as a versatile synthetic intermediate and a core component of various bioactive molecules. mdpi.com Historically, the N-oxide functionality was often seen as a metabolic byproduct of N-heterocyclic drugs. nih.gov However, its role has evolved dramatically as chemists recognized its unique properties.

The N-oxide group is highly polar and can form strong hydrogen bonds, which can be used to increase the solubility of drug candidates and modify membrane permeability. ijnrd.orgacs.org In synthetic chemistry, quinoline N-oxides are valuable precursors for producing substituted quinolines with high regioselectivity, a task that is often challenging with the parent quinoline. mdpi.comresearchgate.net The N-oxide can act as a directing group in metal-catalyzed C-H activation reactions and as an internal oxidant, facilitating the introduction of various functional groups onto the quinoline scaffold. acs.orgresearchgate.net This reactivity has been exploited in a multitude of organic transformations, including alkylations, aminations, and cycloadditions. bldpharm.com Furthermore, the quinoline N-oxide framework is found in natural products with antitumor and antimalarial properties, underscoring its biological relevance. mdpi.com

Evolution and Research Trajectories of Piperidine-Containing Heterocycles

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. ijnrd.orgrsc.org Its presence in numerous natural alkaloids and over 70 commercially available drugs, including blockbuster medications, highlights its importance in drug discovery. mdpi.comnih.govresearchgate.net

The evolution of piperidine in medicinal chemistry is tied to its favorable properties. The piperidine skeleton can significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. nih.gov It is often incorporated into drug candidates to enhance membrane permeability, improve receptor binding, and increase metabolic stability. nih.gov Research trajectories for piperidine-containing heterocycles are diverse, spanning a wide array of therapeutic areas. mdpi.comsmolecule.com Piperidine derivatives have been developed as anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory agents, as well as drugs targeting the central nervous system (CNS). mdpi.comresearchgate.net The versatility of the piperidine ring allows it to serve as a flexible building block, enabling chemists to fine-tune the spatial arrangement of functional groups and optimize interactions with biological targets. rsc.orgeurekaselect.com

Rationale for Investigating Hybrid Quinoline N-Oxide-Piperidine Scaffolds

The rationale for designing hybrid molecules like 4-Piperidin-4-YL-quinoline 1-oxide stems from the principle of pharmacophore hybridization. This strategy involves covalently linking two or more distinct pharmacophoric units to create a single molecule with a potentially enhanced or novel biological activity profile. nih.gov The goal is to achieve a synergistic effect, where the hybrid compound is more potent or has a better therapeutic index than its individual components.

In the context of a quinoline N-oxide-piperidine scaffold, the quinoline N-oxide moiety offers a unique electronic and steric profile, along with inherent biological activities. The piperidine ring, in turn, can improve drug-like properties such as solubility, lipophilicity, and metabolic stability, while also providing a vector for interacting with specific biological targets. nih.govnih.gov

Research into quinoline-piperidine hybrids has shown significant promise. For instance, studies on 4-aminoquinoline-piperidine conjugates have revealed potent antiplasmodium activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov Similarly, quinoline-piperazine (a related six-membered nitrogen heterocycle) hybrids have been synthesized and evaluated for their antibacterial and antituberculosis properties, with some derivatives showing excellent activity. rsc.orgnih.gov These findings support the hypothesis that combining these two privileged scaffolds can lead to the discovery of new and effective therapeutic agents, justifying the investigation of novel structural arrangements like that found in this compound.

Overview of Research Domains Pertaining to this compound

While extensive, dedicated research on the specific compound this compound (CAS No. 885274-79-3) is not widely available in published literature, its structural components suggest several potential research domains. bldpharm.com The fusion of the quinoline N-oxide and piperidine moieties points towards applications in areas where these individual scaffolds have proven valuable.

Potential research domains include:

Oncology: Both quinoline and piperidine derivatives have been extensively studied as anticancer agents. mdpi.comnih.gov The N-oxide functionality itself can confer cytotoxic properties, particularly under hypoxic conditions found in solid tumors. nih.gov

Infectious Diseases: Given the well-documented antimalarial and antibacterial activities of various quinoline-piperidine hybrids, this compound could be investigated as a potential agent against pathogens like Plasmodium falciparum or drug-resistant bacteria. rsc.orgnih.govnih.gov

Neuroscience: Piperidine derivatives are central to many CNS-active drugs. ijnrd.org The polarity and hydrogen-bonding capacity of the N-oxide group could modulate blood-brain barrier permeability and interaction with neurological targets.

Synthetic Chemistry: Currently, this compound is available commercially as a chemical building block. bldpharm.com Its unique structure, with a direct C-C bond between the two heterocyclic systems, makes it a valuable precursor for synthesizing more complex and highly functionalized molecules for various chemical and pharmaceutical applications.

The primary research focus for this compound may lie in its use as a starting material for creating libraries of novel derivatives to be screened for a wide range of biological activities.

Detailed Research Findings

While specific data for this compound is limited, research on structurally related quinoline-piperidine hybrids provides valuable insights into the potential of this scaffold. The following table summarizes the antiplasmodium activity of novel 4-aminoquinoline-piperidine analogues, demonstrating the potency that can be achieved by combining these two moieties.

Data sourced from a study on novel quinoline-piperidine scaffolds as antiplasmodium agents. nih.gov NF54 is a chloroquine-sensitive strain, and K1 is a chloroquine-resistant strain of P. falciparum.

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-piperidin-4-ylquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-16-10-7-12(11-5-8-15-9-6-11)13-3-1-2-4-14(13)16/h1-4,7,10-11,15H,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPWZHVNHWMCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=[N+](C3=CC=CC=C23)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722949 | |

| Record name | 1-Oxo-4-(piperidin-4-yl)-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-79-3 | |

| Record name | 1-Oxo-4-(piperidin-4-yl)-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Piperidin 4 Yl Quinoline 1 Oxide and Its Precursors

Convergent Synthetic Approaches Towards the Quinoline (B57606) Core

The synthesis of the quinoline framework is a foundational aspect of organic chemistry, with numerous established and modern methods available. A convergent approach, where the aniline-derived portion and the three-carbon unit that will form the pyridine (B92270) ring are prepared separately and then combined, is often employed.

Precursor Synthesis and Functionalization for Quinoline Cyclization

The precursors for quinoline synthesis are typically anilines and a three-carbon component, often in the form of an α,β-unsaturated aldehyde or ketone, or a β-dicarbonyl compound. researchgate.net The nature of the aniline (B41778) precursor is crucial as its substituents will be present on the benzene (B151609) portion of the resulting quinoline ring. For instance, reacting a substituted aniline allows for the synthesis of quinoline derivatives with specific functional groups on the carbocyclic ring. pharmaguideline.com

The three-carbon unit can be derived from various sources. In the classic Skraup synthesis, glycerol (B35011) is dehydrated in the presence of sulfuric acid to form acrolein in situ. iipseries.orgnih.gov In other methods, such as the Combes synthesis or the Conrad-Limpach-Knorr synthesis, β-dicarbonyl compounds like acetylacetone (B45752) or β-ketoesters (e.g., ethyl acetoacetate) are used as the three-carbon precursor. pharmaguideline.comiipseries.org Functionalization of these precursors prior to cyclization is a key strategy for introducing desired substituents onto the final quinoline molecule.

Classical and Modern Quinoline Ring Formation Reactions

A variety of named reactions have been developed for the construction of the quinoline ring system, each offering a route to different substitution patterns. nih.gov

Classical Methods: These acid-catalyzed cyclization reactions have been the cornerstone of quinoline synthesis for over a century. researchgate.netnih.gov

Skraup Synthesis : This method involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce an unsubstituted quinoline. nih.govnih.gov

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones with anilines in the presence of an acid catalyst. researchgate.netnih.gov

Combes Synthesis : This reaction condenses an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline. pharmaguideline.comiipseries.org

Friedländer Synthesis : This involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, typically under basic or acidic catalysis, to form substituted quinolines. pharmaguideline.comnih.gov

Gould-Jacobs Reaction : This pathway reacts an aniline with diethyl ethoxymethylenemalonate, leading to the formation of 4-hydroxyquinolines, which are valuable intermediates. nih.govmdpi.com

Pfitzinger Reaction : This method uses isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.comiipseries.org

Interactive Table 1: Comparison of Classical Quinoline Synthesis Methods

| Reaction Name | Aniline Precursor | Carbon Precursor | Key Reagents/Conditions | Typical Product |

|---|---|---|---|---|

| Skraup Synthesis | Aniline | Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Unsubstituted Quinoline pharmaguideline.com |

| Doebner-von Miller | Aniline | α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl) | 2- and/or 4-Substituted Quinolines researchgate.net |

| Combes Synthesis | Aniline | 1,3-Dicarbonyl Compound | Acid Catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines iipseries.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone | Compound with α-Methylene Group | Acid or Base Catalysis | 2,3-Disubstituted Quinolines pharmaguideline.com |

| Gould-Jacobs Reaction | Aniline | Diethyl ethoxymethylenemalonate | Thermal Cyclization | 4-Hydroxyquinoline-3-carboxylates nih.govmdpi.com |

| Pfitzinger Reaction | Isatin | Carbonyl Compound | Strong Base (e.g., KOH) | Quinoline-4-carboxylic Acids iipseries.org |

Modern Methods: More recent advancements focus on improving efficiency, regioselectivity, and substrate scope, often employing transition-metal catalysts. mdpi.com Strategies include copper- or cobalt-catalyzed C-H activation and annulation reactions that can construct the quinoline ring from simpler starting materials under milder conditions. mdpi.comorganic-chemistry.org Photocatalytic and metal-free oxidative cyclizations have also emerged as powerful alternatives. mdpi.com

Incorporation of the Piperidine (B6355638) Moiety

Attaching the piperidine ring via a C-C bond to the 4-position of the quinoline core is a critical and challenging step in the synthesis of the target compound.

Strategies for C-C Bond Formation at the 4-Position of Quinoline

Directly forming a C-C bond at the C4 position of a pre-formed quinoline ring can be accomplished through several strategic approaches. A highly effective and common method involves the use of transition-metal-catalyzed cross-coupling reactions.

A plausible synthetic route would be:

Synthesis of a 4-Haloquinoline : This key intermediate can be prepared from a 4-quinolone. 4-Quinolones are readily accessible via methods like the Gould-Jacobs or Conrad-Limpach reactions. pharmaguideline.commdpi.com The hydroxyl group of the 4-quinolone can then be converted to a halogen (e.g., chlorine or bromine) using standard halogenating agents like phosphorus oxychloride (POCl₃).

Preparation of a Piperidine-4-yl Organometallic Reagent : A 4-halopiperidine (with the nitrogen atom appropriately protected) can be converted into an organometallic species, such as a Grignard reagent, an organozinc reagent, or, more commonly, a boronic acid or boronic ester for use in Suzuki coupling.

Cross-Coupling Reaction : A Suzuki, Stille, or Negishi cross-coupling reaction between the 4-haloquinoline and the piperidine-4-yl organometallic reagent would form the desired C-C bond at the C4 position.

Alternative strategies include reactions that build the quinoline ring with a pre-installed functional group at C4 that can be elaborated into the piperidine ring. The Pfitzinger reaction, for instance, yields a quinoline-4-carboxylic acid, which provides a handle for further chemical transformations. iipseries.org

Interactive Table 2: Potential Strategies for C4-Piperidinyl Installation

| Strategy | Quinoline Intermediate | Piperidine Reagent | Key Reaction Type | Description |

|---|---|---|---|---|

| Suzuki Coupling | 4-Haloquinoline | N-Protected Piperidine-4-boronic acid/ester | Palladium-catalyzed Cross-Coupling | Coupling of a halogenated quinoline with a piperidinylboron compound. |

| Pfitzinger-based | Quinoline-4-carboxylic acid | - | Curtius/Hofmann/Lossen Rearrangement | Conversion of the carboxylic acid to an amine, followed by elaboration to the piperidine ring. |

| Reductive Amination | 4-Formylquinoline | Piperidine | Reductive Amination | Forms a C-N linkage (aminomethyl), not a direct C-C bond as required for the target compound. nih.gov |

| Friedel-Crafts type | Activated Quinoline | Piperidine derivative | Electrophilic Aromatic Substitution | Generally difficult on the electron-deficient pyridine ring of quinoline without activation. |

Stereoselective Synthesis Considerations for the Piperidine Linkage

The piperidine ring itself is a source of stereoisomerism. For the synthesis of specific stereoisomers of 4-Piperidin-4-YL-quinoline 1-oxide, stereocontrol is essential. This is typically achieved by using a pre-formed, enantiomerically pure piperidine building block in the coupling step.

The stereoselective synthesis of substituted piperidines is a well-developed field. nih.gov One effective approach involves a gold-catalyzed cyclization of N-homopropargyl amides, which can produce highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov Another method describes the stereoselective synthesis of a (3R,4S)-3-amino-4-methyl pyrrolidine, which is a structural component of certain quinoline antibacterial agents, highlighting the importance of stereocontrolled synthesis of heterocyclic fragments. elsevier.com By starting with chiral precursors, such as those derived from chiral sulfinyl imines, it is possible to prepare enantiomerically pure piperidine fragments that can then be coupled to the quinoline core, ensuring the final product has the desired stereochemistry. nih.gov

N-Oxidation Methodologies for the Quinoline Ring System

The final step in the synthesis is the oxidation of the quinoline nitrogen atom to form the corresponding N-oxide. This transformation is generally straightforward and can be achieved with a variety of oxidizing agents. The formation of the N-oxide not only completes the target molecule's structure but is also a common strategy in quinoline chemistry to activate the ring, particularly at the C2 and C4 positions, for nucleophilic substitution or other functionalizations. researchgate.netnih.gov

Common reagents for the N-oxidation of pyridines and quinolines include:

Peroxycarboxylic acids : meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation. rsc.org

Hydrogen Peroxide : Often used in conjunction with an acid like acetic acid or under specific catalytic conditions.

Dioxiranes : Dimethyldioxirane (DMDO), generated in situ from acetone (B3395972) and Oxone, is a powerful yet mild oxidant for N-oxidation. researchgate.net

The choice of reagent can depend on the other functional groups present in the molecule to avoid unwanted side reactions. The reaction is typically high-yielding. researchgate.net

Interactive Table 3: Common Reagents for Quinoline N-Oxidation

| Reagent | Abbreviation | Typical Solvent | Conditions | Reference |

|---|---|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane (B109758) (DCM), Chloroform (B151607) | Room Temperature | rsc.org |

| Hydrogen Peroxide / Acetic Acid | H₂O₂ / AcOH | Acetic Acid | Elevated Temperature | - |

| Dimethyldioxirane | DMDO | Acetone | 0°C to Room Temperature | researchgate.net |

Oxidative Reagents and Reaction Conditions for N-Oxide Formation

The conversion of the quinoline nitrogen in the precursor molecule to its corresponding N-oxide is a critical step. This transformation is accomplished using various oxidative reagents. The choice of reagent and reaction conditions is crucial to ensure high yield and to avoid unwanted side reactions, such as oxidation of other parts of the molecule or, in this specific case, the piperidine nitrogen.

Commonly employed methods for the N-oxidation of aza-aromatic compounds like quinoline involve peroxy acids or hydrogen peroxide in the presence of a catalyst. youtube.com Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and widely used for this purpose. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at or below room temperature.

Hydrogen peroxide is a greener alternative, but its reaction with the relatively unreactive quinoline nitrogen often requires activation, for example, by using it in conjunction with acetic acid or a metal catalyst. youtube.com However, care must be taken as oxidation with hydrogen peroxide under alkaline conditions can lead to epoxidation of the quinone derivatives of quinoline. clockss.org

The synthesis of heterocyclic N-oxides is a well-established field, with early examples like chlordiazepoxide being synthesized from a quinazoline (B50416) N-oxide intermediate formed by reacting an oxime with chloroacetyl chloride. nih.gov While the specific substrate differs, the underlying principle of N-oxidation is transferable.

Table 1: Common Oxidative Reagents for Quinoline N-Oxidation

| Oxidative Reagent | Typical Solvents | Typical Conditions |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | 0°C to room temperature |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid, Water | Elevated temperatures (e.g., 70-80°C) |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Dichloromethane, Ethanol (B145695) | Room temperature |

This interactive table provides a summary of common reagents. Users can sort and filter the data as needed.

Regioselectivity in Quinoline N-Oxidation

The molecule 4-Piperidin-4-YL-quinoline contains two nitrogen atoms: one in the quinoline ring and one in the piperidine ring. These two nitrogen atoms exhibit different basicity and nucleophilicity, which is the key determinant for the regioselectivity of the N-oxidation reaction. The piperidine nitrogen, being a secondary aliphatic amine, is significantly more basic and nucleophilic than the sp²-hybridized nitrogen of the quinoline ring, which is part of an aromatic system.

Consequently, direct treatment of 4-Piperidin-4-YL-quinoline with an oxidizing agent would likely result in preferential oxidation of the more reactive piperidine nitrogen. To achieve selective oxidation at the desired quinoline nitrogen, a protecting group strategy is often necessary. The piperidine nitrogen can be temporarily protected, for example, as a carbamate (B1207046) (e.g., Boc-protected) or an amide. This protection decreases the nucleophilicity of the piperidine nitrogen, thereby directing the oxidant to attack the quinoline nitrogen. Following the successful N-oxidation of the quinoline moiety, the protecting group can be removed to yield the target compound, this compound.

While much of the literature on quinoline N-oxide regioselectivity focuses on the subsequent C-H functionalization at positions like C2 or C8 acs.orgacs.orgmdpi.com, the initial selective oxidation of the nitrogen atom itself is a fundamental challenge dictated by the electronic properties of the substrate.

Total Synthesis Routes and Optimization Studies for this compound

Stage 1: Synthesis of 4-Piperidin-4-yl-quinoline

The most common approach to synthesize the precursor involves the nucleophilic aromatic substitution (SNAr) of a 4-haloquinoline, typically 4-chloroquinoline (B167314), with a suitable piperidine synthon. For this specific target, the reaction would be between 4-chloroquinoline and 4-aminopiperidine (B84694) or a related derivative where the piperidine ring is pre-formed.

An alternative strategy involves coupling 4-chloroquinoline with a protected piperidin-4-one derivative, followed by reductive amination. The synthesis of related 4-piperazinyl-quinoline derivatives often follows a similar path, reacting 4-chloroquinoline with a piperazine (B1678402) derivative. nih.govnih.gov

Optimization of this coupling step would involve screening various parameters:

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate SNAr reactions.

Base: An organic or inorganic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often required to scavenge the HCl produced during the reaction.

Temperature: The reaction may require heating to proceed at a reasonable rate, with temperatures ranging from 80°C to 150°C.

Catalyst: In some cases, palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) could be an alternative to SNAr, offering potentially milder conditions.

Stage 2: N-Oxidation

Once the 4-piperidin-4-yl-quinoline precursor is obtained and purified (and the piperidine nitrogen protected, if necessary), the N-oxidation is carried out as described in section 2.3.1. Optimization of this step would focus on:

Choice of Oxidant: Comparing the efficacy and selectivity of different oxidants like m-CPBA and H₂O₂-based systems.

Stoichiometry: Using the minimum effective amount of oxidant (typically 1.0 to 1.5 equivalents) to minimize over-oxidation or side reactions.

Reaction Time and Temperature: Monitoring the reaction by TLC or LC-MS to determine the point of maximum conversion and prevent product degradation.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact. ijpsjournal.comnih.gov Traditional methods for synthesizing the quinoline core, such as the Skraup, Doebner-von Miller, or Friedländer syntheses, are often criticized for their harsh reaction conditions, use of hazardous chemicals, and poor atom economy. nih.govresearchgate.net

Applying green chemistry principles to the proposed synthesis of this compound would involve several considerations:

Greener Precursor Synthesis: Instead of traditional named reactions, modern methods for quinoline synthesis may be employed. These include using environmentally benign catalysts like formic acid or employing heterogeneous catalysts that can be easily recovered and reused. ijpsjournal.comnumberanalytics.com Nanocatalyst-based methods, which can proceed under solvent-free conditions with high efficiency, represent a significant advancement. nih.gov

Atom Economy: The proposed SNAr reaction for coupling the piperidine and quinoline moieties is generally atom-economical. Catalytic coupling methods could further improve this aspect.

Safer Solvents and Reagents: For the N-oxidation step, replacing chlorinated solvents with greener alternatives like ethanol or ethyl acetate (B1210297) would be beneficial. Using hydrogen peroxide as the oxidant instead of peroxy acids is also a step towards a greener process, as the only byproduct is water.

Energy Efficiency: Exploring microwave-assisted or ultrasound-assisted synthesis for both the coupling and oxidation steps could significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly. numberanalytics.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Piperidin-4-yl-quinoline |

| Quinoline |

| Piperidine |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Hydrogen Peroxide |

| Dichloromethane (DCM) |

| Chloroform |

| Acetic Acid |

| Methyltrioxorhenium (MTO) |

| Ethanol |

| Peracetic Acid |

| Ethyl Acetate |

| Chlordiazepoxide |

| 4-Chloroquinoline |

| 4-Aminopiperidine |

| Triethylamine |

| Diisopropylethylamine |

| Potassium Carbonate |

| N,N-Dimethylformamide (DMF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| N-Methyl-2-pyrrolidone (NMP) |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Piperidin 4 Yl Quinoline 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Multi-Dimensional NMR Experiments for Assignment of Molecular Connectivity

To definitively assign the proton (¹H) and carbon (¹³C) signals of 4-Piperidin-4-YL-quinoline 1-oxide, a suite of multi-dimensional NMR experiments is employed. While specific data for the title compound is not available in the provided search results, the general methodology for similar quinoline (B57606) N-oxides and piperidine (B6355638) derivatives can be described.

A standard analysis would begin with one-dimensional ¹H and ¹³C NMR spectra. For quinoline N-oxide itself, characteristic signals are observed, which serve as a reference. rsc.orgrsc.orgspectrabase.com For instance, typical ¹H NMR spectra of quinoline N-oxides show distinct signals for the aromatic protons, which are influenced by the electronic effects of the N-oxide group. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoline N-Oxide Derivatives This table is illustrative, based on data for related compounds, as specific data for this compound was not found.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.5 | ~135 |

| 3 | ~7.3 | ~121 |

| 5 | ~8.7 | ~141 |

| 6 | ~7.7 | ~130 |

| 7 | ~7.6 | ~128 |

| 8 | ~7.8 | ~126 |

| 8a | - | ~130 |

| 4a | - | ~120 |

Data derived from analogous quinoline N-oxide structures. rsc.orgrsc.org

Dynamic NMR Studies of Conformational Changes

The piperidine ring in this compound is not static and can undergo conformational changes, primarily chair-to-chair interconversion. Dynamic NMR (DNMR) spectroscopy is the premier technique for investigating such processes. optica.orgoptica.orgresearchgate.net By recording NMR spectra at variable temperatures, the rates of these conformational exchanges can be determined.

At room temperature, if the conformational exchange is fast on the NMR timescale, the signals for the axial and equatorial protons on the piperidine ring will appear as averaged, potentially broad, signals. As the temperature is lowered, the rate of interconversion decreases. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to resolve. Further cooling leads to sharp, distinct signals for each conformer. From the coalescence temperature and the separation of the signals at low temperatures, the activation energy barrier for the conformational change can be calculated. nih.gov Such studies provide critical insight into the flexibility and conformational preferences of the piperidine moiety. optica.orgoptica.orgresearchgate.net

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. algimed.com This accuracy allows for the determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the calculated mass for the predicted molecular formula (C₁₄H₁₆N₂O), the identity of the compound can be confirmed with a high degree of confidence. rsc.orgrsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. algimed.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, which provides valuable structural information. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom ([M+H-O]⁺). researchgate.netresearchgate.net This neutral loss of 16 Da is a strong indicator of the N-oxide functionality. researchgate.netresearchgate.net Other expected fragmentation patterns would involve the cleavage of the piperidine ring and the loss of fragments from the quinoline core. The analysis of these fragmentation pathways allows for a detailed confirmation of the connectivity of the molecule. For example, the fragmentation of related N-oxide compounds has been studied to differentiate them from hydroxylated isomers. researchgate.netresearchgate.net

Table 2: Predicted Key MS/MS Fragments for this compound This table is predictive, as specific experimental data was not found.

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H - 16]⁺ | Loss of oxygen from the N-oxide |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of the chemical bonds within the molecule.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the functional groups present. A prominent feature in the IR spectrum would be the N-O stretching vibration, which is typically strong and appears in the region of 1200-1300 cm⁻¹. The spectra would also show characteristic absorptions for the C-H stretching and bending vibrations of the aromatic quinoline ring and the aliphatic piperidine ring. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. While specific spectra for the title compound are not available, data for related piperazine (B1678402) derivatives have been reported, confirming the utility of these techniques in identifying key functional groups. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound This table is illustrative and based on typical group frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-O | Stretch | 1200 - 1300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

Characterization of Key Functional Groups

The infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy techniques are instrumental in identifying the key functional groups within this compound. The N-oxide group in the quinoline ring, the piperidine ring, and the aromatic system each exhibit characteristic spectroscopic signatures.

The N-oxide functional group significantly influences the electronic distribution within the quinoline ring, which is observable in both IR and NMR spectra. The N-O stretching vibration in quinoline N-oxides typically appears in the region of 1200-1300 cm⁻¹. In comparison to quinoline, the N-oxide group causes a downfield shift of the protons on the quinoline ring in the ¹H NMR spectrum, particularly for the protons at positions 2 and 8. rsc.org

The piperidine moiety introduces characteristic C-H stretching vibrations in the IR spectrum, typically observed between 2850 and 2950 cm⁻¹. The presence of the N-H bond in the piperidine ring would also give rise to a stretching vibration in the region of 3300-3500 cm⁻¹. In the ¹³C NMR spectrum, the saturated carbons of the piperidine ring will appear at significantly higher fields (lower ppm values) compared to the aromatic carbons of the quinoline ring.

Table 1: Expected Spectroscopic Data for Key Functional Groups

| Functional Group | Spectroscopic Technique | Expected Observation |

| Quinoline N-oxide | FT-IR | N-O stretch: ~1250 cm⁻¹ |

| ¹H NMR | Downfield shift of quinoline protons | |

| ¹³C NMR | Characteristic shifts for aromatic carbons | |

| Piperidine | FT-IR | C-H stretch: 2850-2950 cm⁻¹, N-H stretch: 3300-3500 cm⁻¹ |

| ¹³C NMR | Aliphatic carbon signals in the upfield region |

Hydrogen Bonding Network Analysis

The presence of the N-oxide oxygen and the N-H proton of the piperidine ring makes this compound a candidate for forming intermolecular and potentially intramolecular hydrogen bonds. The N-oxide oxygen is a strong hydrogen bond acceptor.

In the solid state, it is highly probable that the N-H group of the piperidine ring of one molecule will form a hydrogen bond with the N-oxide oxygen atom of a neighboring molecule. This interaction can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the crystal packing. mdpi.com The presence of these hydrogen bonds can be confirmed by X-ray diffraction studies and inferred from the broadening and shifting of the N-H stretching band in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The quinoline ring system exhibits characteristic π→π* transitions. The introduction of the N-oxide group extends the conjugation and typically results in a red shift (bathochromic shift) of the absorption maxima compared to the parent quinoline. researchgate.net

The electronic transitions in this compound are expected to be influenced by the interplay of the electron-donating piperidinyl group and the electron-withdrawing N-oxide group. The attachment of the piperidinyl group at the 4-position of the quinoline ring can further modify the energy of the electronic transitions. The solvent polarity can also play a significant role in the position of the absorption bands.

Table 2: Expected UV-Vis Absorption Data

| Transition | Expected Wavelength Range (nm) |

| π→π* (Quinoline ring) | 300 - 350 |

| n→π* (N-oxide) | 270 - 290 |

Note: These are estimated ranges and can vary based on solvent and substitution effects.

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the quinoline rings of adjacent molecules. As mentioned in the hydrogen bonding network analysis, the N-H···O=N hydrogen bonds are expected to be a dominant feature in the crystal packing. mdpi.com The analysis of the crystal structure would reveal the specific geometry and directionality of these interactions.

Computational Chemistry and Theoretical Studies of 4 Piperidin 4 Yl Quinoline 1 Oxide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which are key determinants of a compound's reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional structure of a molecule. unimib.it By calculating the electron density, DFT finds the lowest energy arrangement of atoms, known as the optimized molecular geometry. This process is crucial as the geometry dictates many of the molecule's properties. For related compounds like 1-(quinolin-3-yl)piperidin-2-ol (QPPO), DFT calculations have been employed to determine bond lengths, bond angles, and dihedral angles in the ground state. nih.gov These optimized structural parameters are the foundation for all further computational analyses.

Table 1: Representative Optimized Geometrical Parameters (DFT) Note: This table contains illustrative data for a piperidinyl-quinoline system based on typical computational outputs.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-N (quinoline-piperidine) | 1.38 Å |

| C=C (quinoline ring) | 1.40 Å | |

| C-C (piperidine ring) | 1.54 Å | |

| Bond Angle | C-N-C (piperidine) | 112.5° |

| C-C-N (quinoline) | 121.8° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. semanticscholar.org For the analogous compound QPPO, the HOMO-LUMO energy gap was calculated to show that charge transfer occurs within the molecule. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties Note: Data based on findings for the analogous compound 1-(quinolin-3-yl)piperidin-2-ol (QPPO). nih.gov

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.13 eV |

| Energy Gap (ΔE) | 5.12 eV |

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) map is a visual tool used to understand the charge distribution in a molecule. researchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding hydrogen bonding interactions. researchgate.net In quinoline-based structures, the nitrogen atom of the quinoline (B57606) ring and any oxygen atoms (like in the N-oxide group) are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. unimib.it Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different possible conformations of a molecule and their relative stabilities. nih.gov

Potential Energy Surface (PES) mapping is a theoretical method used to explore the conformational landscape of a molecule. It involves calculating the energy of the molecule as a function of one or more torsional angles. The resulting map reveals the various low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the flexibility of the piperidine (B6355638) ring and its orientation relative to the quinoline system, which can significantly influence the molecule's biological activity and physical properties.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can simulate these solvent effects, showing how the presence of polar or non-polar solvent molecules can stabilize or destabilize certain conformations. For a molecule like 4-Piperidin-4-YL-quinoline 1-oxide, the polarity of the solvent could affect the orientation of the piperidinyl group and the accessibility of the N-oxide functional group, thereby altering its reactivity and interaction with other molecules. Studies on related quinolinone tautomers have demonstrated that stability can differ between the gas phase and solvents like ethanol (B145695). nih.gov

Spectroscopic Parameter Prediction using Computational Methods

Theoretical calculations are instrumental in interpreting experimental spectra or predicting them for uncharacterized compounds. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors of nuclei to predict ¹H and ¹³C NMR chemical shifts. tsijournals.com These predictions are valuable for assigning signals in experimental spectra.

For this compound, calculations would be performed on a geometry-optimized structure. The predicted chemical shifts for the quinoline N-oxide portion are influenced by the electron-withdrawing N-oxide group, which generally deshields nearby protons and carbons. rsc.orgchemicalbook.com Conversely, the piperidine ring protons and carbons would exhibit shifts typical for saturated heterocyclic systems. researchgate.net The linkage between the two rings at the C4 position of the quinoline would cause notable shifts for the adjacent protons and carbons. Studies on similar quinoline derivatives show a strong correlation between theoretical and experimental values. tsijournals.com

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts Note: This table presents illustrative chemical shift values for the core quinoline N-oxide and piperidine structures based on data from related compounds. Actual values for the complete molecule would be influenced by the direct linkage.

| Atom Type | Moiety | Predicted Chemical Shift (ppm) |

| ¹H | Quinoline N-oxide (H2, H8) | 8.5 - 8.8 |

| ¹H | Quinoline N-oxide (other Ar-H) | 7.6 - 8.0 |

| ¹H | Piperidine (Axial CH₂) | ~1.4 |

| ¹H | Piperidine (Equatorial CH₂) | ~2.4 |

| ¹³C | Quinoline N-oxide (C2, C8a) | 135 - 142 |

| ¹³C | Quinoline N-oxide (other Ar-C) | 119 - 131 |

| ¹³C | Piperidine (CH₂) | 24 - 55 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies. nih.gov The predicted spectrum for this compound would feature distinct bands corresponding to its functional groups.

The calculations help in assigning experimental bands to specific molecular motions, a task that can be complex due to the coupling of vibrations. nih.gov For instance, the aromatic C-H stretching vibrations of the quinoline ring are expected in the 3000–3100 cm⁻¹ region. nih.gov The piperidine ring would show characteristic aliphatic C-H stretching below 3000 cm⁻¹. researchgate.net The N-oxide group has a characteristic stretching frequency, and C-N vibrations are also identifiable. researchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental data, compensating for approximations in the theoretical model and the fact that calculations often model a molecule in the gas phase. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies Note: This table shows typical frequency ranges for the key functional groups based on computational studies of quinoline and piperidine derivatives.

| Vibrational Mode | Moiety | Predicted Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | Quinoline | 3000 - 3200 | researchgate.net |

| Aliphatic C-H Stretch | Piperidine | 2850 - 2980 | researchgate.net |

| C=C / C=N Ring Stretch | Quinoline | 1400 - 1640 | researchgate.net |

| N-O Stretch | N-oxide | ~1300 | researchgate.net |

| C-N Stretch | Piperidine/Quinoline | 1165 - 1295 | researchgate.netresearchgate.net |

Theoretical Investigations of Reaction Mechanisms Involving this compound

Computational chemistry can elucidate the step-by-step pathways of chemical reactions, including the synthesis of complex molecules. By modeling reactants, products, intermediates, and transition states, researchers can determine the most energetically favorable reaction pathway. For the synthesis of a substituted quinoline like this compound, established methods such as the Friedländer or Pfitzinger synthesis could be investigated computationally. nih.gov

Theoretical studies would involve mapping the potential energy surface of the reaction. This allows for the calculation of activation energies, which indicate the feasibility of a proposed reaction step. For example, in a palladium-catalyzed coupling reaction to attach the piperidine ring to the quinoline core, computational models could predict the efficiency of different catalysts and reaction conditions. mdpi.com Such investigations provide a deeper understanding beyond what can be observed in a laboratory setting and can guide the optimization of synthetic routes.

Ligand-Target Interactions: In Silico Modeling for Biological Relevance (excluding clinical)

The quinoline and piperidine scaffolds are present in many biologically active compounds, suggesting that this compound could have interesting biological properties. nih.govnih.gov In silico techniques are essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme, which is a critical step in drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. rsc.org The simulation places the ligand into the binding site of the target protein and scores the different poses based on their steric and energetic compatibility.

For this compound, docking studies could be performed against various known protein targets for quinoline derivatives, such as topoisomerases or kinases. nih.gov The results would reveal the likely binding mode, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, the N-oxide group and the piperidine nitrogen could act as hydrogen bond acceptors or donors, respectively.

Table 3: Illustrative Key Interactions from Molecular Docking of Related Quinoline Compounds Note: This table is based on findings for other quinoline derivatives and illustrates the types of interactions that could be predicted for the target compound.

| Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

| Topoisomerase I | TYR, LYS, PHE | Pi-pi stacking, Hydrogen bonding | nih.govnih.gov |

| Acetyl-CoA Carboxylase | ARG, TYR | Hydrogen bonding, Hydrophobic | nih.gov |

| Sigma 1 Receptor (S1R) | TYR, GLU | Aromatic, Hydrogen bonding | nih.gov |

Following docking, the strength of the ligand-target interaction, or binding affinity, can be estimated. This is often expressed as a binding energy (e.g., in kcal/mol) or as an inhibitory constant (Ki) or IC50 value. nih.gov Lower binding energy values indicate a more stable complex and stronger binding.

These predictions help prioritize compounds for further experimental testing. While various scoring functions are used, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of binding affinity. Studies on similar quinoline-piperidine hybrids have shown binding affinities in the nanomolar to micromolar range against various targets. nih.govnih.gov Predicting a strong binding affinity for this compound against a specific target would provide a strong rationale for its synthesis and biological evaluation.

Table 4: Example Binding Affinity Predictions for Related Compounds Note: This table provides examples of binding affinities reported for various quinoline derivatives to illustrate the data obtained from such predictions.

| Compound Type | Protein Target | Predicted/Measured Affinity | Reference |

| Piperidinylpiperidine-Quinoline | Acetyl-CoA Carboxylase | IC50 = 172 nM | nih.gov |

| Phenylpiperazine-Piperidine | Sigma 1 Receptor (S1R) | Ki = 3.2 nM | nih.gov |

| Thiazinanone-Quinoline Hybrid | MRSA Murb protein | MIC = 48 µg/mL | rsc.org |

| Thiopyranoquinoline | CB1a Peptide | Binding Affinity = -6.1 kcal/mol | nih.gov |

Derivatization and Structural Modification Strategies for 4 Piperidin 4 Yl Quinoline 1 Oxide Analogs

Synthesis of N-Substituted Piperidine (B6355638) Derivatives

A primary strategy for modifying the 4-piperidin-4-yl-quinoline 1-oxide scaffold involves the synthesis of N-substituted piperidine derivatives. This approach allows for the introduction of a wide range of functional groups, which can significantly influence the compound's physicochemical properties and biological activity.

Common synthetic routes to achieve N-substitution on the piperidine ring include:

Reductive Amination: This method involves the reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent. For instance, various quinoline (B57606) carboxaldehydes can be reacted with a piperidine derivative, followed by treatment with a reducing agent like sodium borohydride, to yield N-substituted products. nih.gov

Nucleophilic Substitution: Alkylation of the piperidine nitrogen can be achieved by reacting it with various alkyl halides. This straightforward method allows for the introduction of simple alkyl chains or more complex moieties.

Amide Coupling: Carboxylic acids can be coupled to the piperidine nitrogen using standard peptide coupling reagents to form amides. This introduces a polar amide bond and allows for the incorporation of a diverse array of substituents.

The choice of substituent on the piperidine nitrogen is critical and can be guided by the desired pharmacological profile. For example, the introduction of basic amine groups can enhance aqueous solubility, while lipophilic groups can improve membrane permeability.

Table 1: Examples of N-Substituted Piperidine Derivatives and their Synthetic Approaches

| Derivative Type | Synthetic Method | Reagents |

| N-Alkyl | Reductive Amination | Aldehyde/Ketone, NaBH4 |

| N-Acyl | Amide Coupling | Carboxylic Acid, Coupling Agent |

| N-Aryl | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst |

Modifications of the Quinoline Ring System

Halogenation: The introduction of halogen atoms, such as chlorine, fluorine, or bromine, at various positions on the quinoline ring can significantly impact the compound's properties. For example, the presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many biologically active quinoline derivatives. researchgate.net Halogenation can alter the electron distribution of the aromatic system, potentially enhancing interactions with biological targets.

Alkylation: The addition of alkyl groups to the quinoline ring can increase lipophilicity and introduce steric bulk, which may improve selectivity for a particular target. These modifications are typically achieved through Friedel-Crafts alkylation or by using organometallic reagents.

A study on quinoline carboxylic acid analogs highlighted that specific substitutions on the benzo portion of the quinoline ring are critical for their inhibitory activity. nih.gov This underscores the importance of systematically exploring different substitution patterns on the quinoline nucleus to optimize biological function.

Synthesis of Bioisosteric Replacements

Bioisosteric replacement is a powerful tool in medicinal chemistry used to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. nih.gov In the context of this compound, bioisosteric replacements can be applied to both the piperidine and quinoline rings to enhance potency, reduce toxicity, or improve pharmacokinetic profiles.

For instance, the piperidine ring itself can be considered a bioisostere of other cyclic amines. In some cases, replacing the piperidine with a piperazine (B1678402) or morpholine (B109124) ring has been shown to be a viable strategy. nih.gov These modifications can alter the basicity and hydrogen bonding capacity of the molecule, potentially leading to improved biological activity.

Furthermore, within the quinoline ring system, nitrogen atoms can be strategically repositioned or other heterocyclic systems can be used as replacements to fine-tune the electronic properties and spatial arrangement of the molecule. The concept of bioisosterism extends to replacing a simple substituent with a more complex group that mimics its essential properties.

Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry approaches are often employed. These techniques allow for the rapid synthesis of large libraries of related compounds, facilitating the identification of structure-activity relationships.

A common combinatorial strategy involves a multi-component reaction where the core piperidone, an amine, and a quinoline derivative are reacted together in a one-pot synthesis. By varying each of these components, a diverse library of analogs can be generated. For example, a library could be created by reacting a set of substituted anilines with a piperidone precursor and a variety of quinoline aldehydes.

These libraries can then be screened for biological activity, and the "hit" compounds can be further optimized using the derivatization strategies discussed previously. This high-throughput approach accelerates the drug discovery process by quickly identifying promising lead compounds.

Structure-Activity Relationship (SAR) Studies: Design Principles and Synthetic Realization

Key design principles derived from SAR studies often include:

The importance of the piperidine nitrogen: The nature of the substituent on the piperidine nitrogen is often a key determinant of activity. SAR studies can reveal whether a basic, acidic, or neutral substituent is preferred and can guide the synthesis of analogs with optimized properties. nih.gov

The influence of quinoline ring substituents: The position and electronic nature of substituents on the quinoline ring can have a profound effect on activity. nih.gov For example, electron-withdrawing groups in certain positions might enhance activity, while bulky groups in other positions could be detrimental.

The role of the 1-oxide functionality: The N-oxide on the quinoline ring can influence the molecule's polarity, solubility, and metabolic fate. SAR studies can help determine if this group is essential for activity and whether it can be replaced with other functional groups.

The synthetic realization of these design principles involves the targeted synthesis of specific analogs that test the hypotheses generated from SAR data. For example, if SAR suggests that a hydrogen bond donor is required at a specific position, analogs incorporating functional groups capable of hydrogen bonding would be synthesized and evaluated. This iterative process of design, synthesis, and testing is central to the optimization of this compound analogs for their intended biological application.

Exploration of Biological Activities and Molecular Mechanisms Associated with 4 Piperidin 4 Yl Quinoline 1 Oxide Non Clinical Focus

In Vitro Assays for Molecular Target Identification and Validation

In vitro assays are fundamental for identifying the specific molecular targets with which a compound interacts. Research on analogues of 4-Piperidin-4-YL-quinoline 1-oxide suggests several classes of proteins, including enzymes and receptors, as potential targets.

The quinoline (B57606) core is a versatile scaffold for designing enzyme inhibitors. Studies on related compounds indicate that molecules with this structural motif can inhibit various kinases and metabolic enzymes, which are often implicated in cancer and metabolic diseases.

For instance, pyridine-quinoline hybrids have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis. Other research has focused on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, which show inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key enzyme in angiogenesis. Furthermore, compounds possessing a 1-(quinoline-4-carbonyl)piperidin-4-one structure have demonstrated potent, nanomolar inhibition of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2), crucial enzymes in fatty acid metabolism. These findings suggest that this compound could potentially exhibit inhibitory activity against a range of enzymes.

Table 1: Enzyme Inhibition by Structurally Related Quinoline Derivatives

| Compound Class | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Piperidinylpiperidine-Quinoline Derivative (7a) | Acetyl-CoA Carboxylase 1 (ACC1) | 189 nM | |

| Piperidinylpiperidine-Quinoline Derivative (7a) | Acetyl-CoA Carboxylase 2 (ACC2) | 172 nM | |

| 7-Chloro-4-(piperazin-1-yl)quinoline Derivative (4q) | VEGFR-II | 1.38 µM | |

| Pyridine-Quinoline Hybrid (II) | PIM-1 Kinase | Potent Inhibition (IC₅₀ not specified) |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Quinoline-based structures have been successfully developed as ligands for various G-protein coupled receptors (GPCRs) and ion channels.

A notable example comes from enantiomerically pure perhydroquinoline derivatives, which are structurally analogous to the piperidine-quinoline core. These compounds have been evaluated in competitive radioligand binding assays, revealing high affinity and selectivity for the κ-opioid receptor (KOR) over other opioid (μ and δ) and sigma (σ₁ and σ₂) receptors. The eutomer of one such compound displayed a sub-nanomolar KOR affinity (Ki = 0.81 nM). Other research has pointed to quinoline derivatives as potential antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and as dual modulators of the cysteinyl leukotriene receptor 1 (CysLT1R) and G protein-coupled bile acid receptor 1 (GPBAR1).

Table 2: Receptor Binding Affinity of a Related Perhydroquinoline Agonist ((4aR,8S,8aS)-4)

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| κ-Opioid Receptor (KOR) | 0.81 nM | |

| μ-Opioid Receptor (MOR) | > 10,000 nM | |

| δ-Opioid Receptor (DOR) | 170 nM | |

| Sigma-1 (σ₁) | 1,500 nM | |

| Sigma-2 (σ₂) | 2,200 nM |

The modulation of protein-protein interactions (PPIs) represents a sophisticated mechanism of action. While not always the primary focus, the outcomes of enzyme inhibition and receptor binding often involve the disruption of critical PPIs. For example, the inhibition of kinase signaling cascades, such as those mediated by PIM-1 or VEGFR-II, inherently prevents the phosphorylation of substrate proteins, a key step that often enables subsequent protein-protein interactions. Similarly, the agonism or antagonism of a GPCR can influence its interaction with downstream signaling partners like G-proteins and β-arrestin, as demonstrated in studies with KOR agonists. Therefore, it is plausible that this compound could indirectly modulate PPIs as a consequence of its activity at specific enzyme or receptor targets.

Cellular Assays for Investigating Biological Responses (in specific cell lines)

Cellular assays provide insight into the physiological consequences of a compound's molecular interactions, such as its effects on cell health, growth, and death.

The anti-proliferative activity of quinoline derivatives has been extensively studied across numerous cancer cell lines. Related quinoline-piperidine and quinoline-piperazine compounds have demonstrated significant cytotoxic effects. For example, piperazine-linked quinolinequinones showed potent growth inhibition against renal (ACHN) and colon (HCT-116) cancer cell lines. Pyridine-quinoline hybrids were active against myeloid leukemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancer cell lines, while showing lower cytotoxicity against normal human lung fibroblasts (Wi-38). Similarly, 4-aminoquinoline-piperidines were found to have low cytotoxicity against mammalian Chinese hamster ovarian (CHO) cells.

Table 3: Cytotoxicity and Anti-Proliferative Activity of Related Quinoline Compounds in Various Cell Lines

| Compound Class | Cell Line | Cell Type | Activity (IC₅₀ or GI%) | Reference |

|---|---|---|---|---|

| Piperazine-Linked Quinolinequinone (QQ1) | ACHN | Renal Cancer | IC₅₀: 1.55 µM | |

| 7-Chloro-4-(piperazin-1-yl)quinoline (4q) | MCF-7 | Breast Cancer | IC₅₀: 6.502 µM | |

| 7-Chloro-4-(piperazin-1-yl)quinoline (4q) | PC-3 | Prostate Cancer | IC₅₀: 11.751 µM | |

| Pyridine-Quinoline Hybrid (6e) | HepG-2 | Liver Cancer | IC₅₀: 1.25 µM | |

| Pyridine-Quinoline Hybrid (6e) | Caco-2 | Colon Cancer | IC₅₀: 2.31 µM | |

| Pyridine-Quinoline Hybrid (5b) | Wi-38 | Normal Lung Fibroblast | IC₅₀: >100 µM | |

| 4-Aminoquinoline-Piperidine (11a) | CHO | Normal Ovarian | IC₅₀: >10 µM |

Compounds that inhibit cell proliferation often do so by inducing programmed cell death (apoptosis) or by halting the cell division cycle. Research into related N-heterocyclic compounds, including quinolines and quinoxaline (B1680401) N-oxides, has elucidated these mechanisms.

Studies have shown that pyridine-quinoline hybrids can significantly induce apoptosis and activate caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. Other quinolinequinones were found to inhibit cancer cell proliferation by causing cell cycle arrest. Quinoxaline 1,4-dioxides, which share the N-oxide feature, have been shown to induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. This is often accompanied by changes in the expression of regulatory proteins. For instance, studies on an indolo[2,3-b]quinoline derivative revealed that its cytotoxic effects were associated with the activation of caspase-3 and the tumor suppressor p53, along with the deactivation of proliferation markers like PCNA and Ki67.

Table 4: Effects of Related Compounds on Apoptosis and Cell Cycle

| Compound Class | Effect | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine-Quinoline Hybrid (6e) | Apoptosis Induction | HepG-2 | 66.8% apoptosis induction | |

| Pyridine-Quinoline Hybrid (6e) | Caspase Activation | HepG-2 | Significant activation of Caspase 3/7 | |

| Piperazine-Linked Quinolinequinone (QQ1) | Cell Cycle Arrest | ACHN | Inhibited cell proliferation via cell cycle arrest | |

| Quinoxaline 1,4-dioxide (DCQ) | Apoptosis Induction | T-84 (Colon) | Significant increase in apoptotic cells | |

| Quinoxaline 1,4-dioxide (AMQ) | Cell Cycle Arrest | T-84 (Colon) | >60% of cells blocked at G2/M phase | |

| Indolo[2,3-b]quinoline Derivative | Protein Modulation | HepG-2 | Activation of caspase-3 and p53; deactivation of PCNA and Ki67 |

Signaling Pathway Analysis in Cellular Systems

The precise signaling pathways modulated by this compound are a subject of ongoing investigation. However, analysis of structurally related compounds provides significant insights into its potential cellular targets.

Compounds featuring the quinoline-piperidine scaffold have been identified as potent modulators of critical developmental and disease-related pathways. For instance, a series of 4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperidine derivatives were found to be antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. lookchem.com The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers. lookchem.com Inhibition of this pathway by these quinoline-piperidine compounds occurs at the nanomolar level, highlighting the scaffold's potential for potent and specific pathway modulation. lookchem.com

Furthermore, hybrid molecules incorporating a quinolone and a piperazine (B1678402) ring, such as certain ciprofloxacin (B1669076) derivatives, have demonstrated cytotoxic activity through the inhibition of topoisomerase I and II. nih.gov These enzymes are vital for managing DNA topology during replication and transcription, and their inhibition leads to cell cycle arrest and apoptosis. nih.gov Specifically, one such derivative induced cell cycle arrest at the S phase in melanoma cells. nih.gov

The N-oxide moiety also contributes significantly to the compound's potential mechanism. Quinoxaline 1,4-di-N-oxides, which are structurally analogous to quinoline N-oxides, are known to inhibit DNA synthesis. nih.gov This inhibition is a primary facet of their antibacterial action and suggests a direct interaction with the machinery of DNA replication. nih.gov

| Related Scaffold | Targeted Pathway/Enzyme | Observed Effect | Reference |

| 4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | Hedgehog (Hh) Signaling Pathway (Smoothened receptor) | Antagonism of the Smo receptor, inhibition of the pathway. | lookchem.com |

| Ciprofloxacin-Thiazolidinedione Hybrid (Piperazinyl quinolone) | Topoisomerase I and II | Inhibition of enzyme activity, cell cycle arrest at S phase. | nih.gov |

| Quinoxaline 1,4-di-N-oxide | DNA Synthesis | Complete inhibition of DNA synthesis. | nih.gov |

Mechanistic Investigations of Anti-microbial or Anti-parasitic Activities

The chemical architecture of this compound suggests potential for anti-microbial and anti-parasitic action, a hypothesis supported by studies on related compounds.

The quinoline ring itself is a well-established pharmacophore in anti-microbial and anti-parasitic drug discovery. researchgate.net When combined with a piperazine or piperidine (B6355638) moiety at the C4 position, the resulting hybrid compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain quinoline-piperazine hybrids show potent activity against Staphylococcus aureus. nih.gov

The mechanism of action for the N-oxide derivatives appears to be linked to their bioreduction in hypoxic environments. Quinoxaline 1,4-di-N-oxides (QdNOs), for instance, are reduced to radical species that can cause direct DNA strand breaks with little sequence specificity. nih.gov This process involves the formation of a neutral radical that can directly abstract hydrogen atoms from the DNA backbone or fragment to produce highly reactive hydroxyl radicals. nih.gov This mechanism is particularly effective against non-replicating bacteria, which are often a major challenge in antibacterial therapy. nih.gov

In the context of anti-parasitic activity, a compound series based on a 4-Azaindole-2-piperidine structure, selected from a "Chagas box" of compounds, showed moderate activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org This indicates that the piperidine moiety, when appropriately functionalized, can contribute to activity against kinetoplastid parasites.

| Compound Class | Proposed Mechanism | Target Organism(s) | Reference |

| Quinoline-piperazine hybrids | Unspecified, likely multi-target | Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative) | nih.gov |

| Quinoxaline 1,4-di-N-oxides | Reductive activation to DNA-damaging radicals | E. coli, non-replicating bacteria | nih.gov |

| 4-Azaindole-2-piperidine derivatives | Unspecified | Trypanosoma cruzi | dndi.org |

Structure-Activity Relationship (SAR) Derivation from Biological Screening Data

Structure-activity relationship (SAR) studies on analogous scaffolds reveal key molecular determinants for biological activity, offering a predictive framework for derivatives of this compound.

The Quinoline Core: The substitution pattern on the quinoline ring is critical. For instance, in a series of 6,7-disubstituted 4-anilino-quinazoline derivatives acting as EGFR inhibitors, the presence of electron-donating groups at the 6 and 7 positions enhanced antiproliferative activity. mdpi.com This suggests that the electronic properties of the quinoline system heavily influence its interaction with biological targets.

The Piperidine Linker and Substitutions: The piperidine ring is not merely a linker but an active contributor to binding and potency.

Substitution: In a series of quinoline-based POLRMT inhibitors, attempts to introduce substituents like methyl, cyanide, or hydroxyl groups onto the piperidine ring led to diminished activity, indicating high sensitivity to chemical modifications in this region. acs.org

Ring Integrity: Modifications to the piperidine ring itself, such as replacing it with a morpholine (B109124), piperazine, or cyclobutyl moiety, resulted in a substantial loss of activity. acs.org This highlights the structural importance of the piperidine scaffold for optimal biological function in that series.

Positional Isomerism: In the development of hedgehog pathway inhibitors, the 4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperidinyl ring system was identified as one of the best core scaffolds. lookchem.com This underscores the importance of the attachment point on the piperidine ring.

The N-oxide Group: The N-oxide group is often essential for the biological activity of this class of compounds. For quinoxaline 1,4-di-N-oxides, the presence of both N-oxide groups is considered necessary for their antibacterial effects. nih.gov However, the side chain attached to the quinoxaline core is also a key determinant of activity, indicating a synergistic relationship between the N-oxide and other substituents. nih.gov

| Molecular Moiety | SAR Observation | Impact on Activity | Reference |

| Quinoline/Quinazoline (B50416) Core | Introduction of electron-donating groups at positions 6 and 7. | Increased antiproliferative activity. | mdpi.com |

| Piperidine Ring | Substitution with methyl, cyanide, or hydroxyl groups. | Diminished inhibitory activity. | acs.org |

| Piperidine Ring | Replacement with morpholine, piperazine, or cyclobutyl rings. | Substantial loss of activity. | acs.org |

| Piperidine Ring | Replacement of a 2-isoindoline with an indanone moiety. | Potency was maintained in anti-AChE inhibitors. | nih.gov |

| N-Oxide Group | Presence of two N-oxide groups in quinoxaline dioxides. | Necessary for antibacterial activity. | nih.gov |

Pharmacology of Quinoline N-Oxides and Piperidine Compounds: Broader Contextual Review

The pharmacological potential of this compound can be contextualized by examining the broader, non-clinical activities of its core components: quinoline N-oxides and piperidine compounds.

Quinoline N-Oxides: Heterocyclic N-oxides are recognized as an important class of therapeutic agents. nih.gov They often function as prodrugs, which can be selectively reduced to highly reactive, cytotoxic free radicals within the hypoxic environments characteristic of solid tumors or anaerobic bacterial colonies. nih.gov This mechanism of "bioreductive activation" makes them promising candidates for targeted therapies. Quinoxaline 1,4-dioxides (QdNOs), close relatives of quinoline N-oxides, exemplify this, exhibiting a wide spectrum of biological activities including antibacterial, antitumor, and antiparasitic properties. mdpi.com Their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells is key to their function. mdpi.com

Piperidine Compounds: The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids. nih.gov Its ubiquity speaks to its favorable properties as a scaffold in drug design, contributing to desired pharmacokinetic and pharmacodynamic profiles.

CNS Activity: Many piperidine derivatives exhibit central nervous system activity. Donepezil, a well-known drug for Alzheimer's disease, is based on a 1-benzyl-4-substituted-piperidine structure and acts as a potent acetylcholinesterase inhibitor. nih.govnih.gov

Antiviral Activity: Novel series of piperidine-linked pyridine (B92270) analogues have been designed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov

Cardiovascular Activity: The compound AH-1058, a piperidine derivative, acts as a cardioselective L-type calcium channel blocker, demonstrating potential antiarrhythmic properties by binding to the alpha-1 subunit of the channel. wikipedia.org

Structural Backbone: 3-Phenylpiperidine serves as the parent compound for a variety of drugs, including antipsychotics and sigma receptor agonists. wikipedia.org The piperidine moiety is a foundational element for building complex molecules with diverse pharmacological effects. nih.gov

The combination of a bioreductively activated N-oxide with a versatile and pharmacologically privileged piperidine scaffold suggests a rich and complex pharmacological profile for compounds like this compound.

Analytical Methodologies for Research Scale Detection and Quantification of 4 Piperidin 4 Yl Quinoline 1 Oxide

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic molecules like 4-Piperidin-4-YL-quinoline 1-oxide, enabling the separation of the compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purification of non-volatile compounds. For quinoline (B57606) derivatives, reversed-phase HPLC is a common and effective approach. researchgate.net Method development for this compound would involve optimizing the separation on a non-polar stationary phase (like C18) with a polar mobile phase.